![molecular formula C14H14FN3S B5842389 N-(4-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5842389.png)
N-(4-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea, commonly known as "FPTU", is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPTU belongs to the class of thiourea derivatives and has shown promising results in various scientific research studies.
Mécanisme D'action
The exact mechanism of action of FPTU is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth, survival, and inflammation. FPTU has been reported to inhibit the activity of protein kinases, such as AKT and ERK, which are involved in cell survival and proliferation. It has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
FPTU has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. FPTU has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis. Moreover, FPTU has been shown to improve insulin sensitivity by increasing the expression of insulin receptors and reducing the activity of gluconeogenic enzymes. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
FPTU has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. FPTU is also stable under normal laboratory conditions and can be stored for long periods. However, FPTU has some limitations for lab experiments. It is highly toxic and requires careful handling. Moreover, FPTU has low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the research on FPTU. One potential direction is to investigate the efficacy of FPTU in combination therapy with other drugs for the treatment of cancer and diabetes. Another direction is to study the mechanism of action of FPTU in more detail to identify new targets for drug development. Moreover, future research could focus on developing new derivatives of FPTU with improved solubility and reduced toxicity.
Conclusion:
In conclusion, FPTU is a promising chemical compound with potential therapeutic applications in cancer, diabetes, and inflammation. The synthesis of FPTU is a multistep process, and it has been extensively studied for its scientific research applications. FPTU has been found to have various biochemical and physiological effects, and it has advantages and limitations for lab experiments. Future research on FPTU could lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of FPTU is a multistep process that involves the reaction of 4-fluoroaniline with ethyl 4-pyridinecarboxylate to form the intermediate product. The intermediate product is then treated with thionyl chloride to yield the corresponding acid chloride, which is further reacted with ammonium thiocyanate to produce FPTU. The overall yield of FPTU synthesis is approximately 50%.
Applications De Recherche Scientifique
FPTU has been extensively studied for its potential use as a therapeutic agent for various diseases. It has shown promising results in the treatment of cancer, diabetes, and inflammation. FPTU has been reported to inhibit the growth of cancer cells by inducing apoptosis and blocking angiogenesis. It has also been found to improve insulin sensitivity and reduce inflammation in animal models of diabetes. Moreover, FPTU has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-(2-pyridin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3S/c15-12-1-3-13(4-2-12)18-14(19)17-10-7-11-5-8-16-9-6-11/h1-6,8-9H,7,10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYRNHHSHOGJTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NCCC2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5842315.png)
![1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine](/img/structure/B5842320.png)
![N'-benzylidene-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B5842327.png)
![4'-[({5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5842329.png)
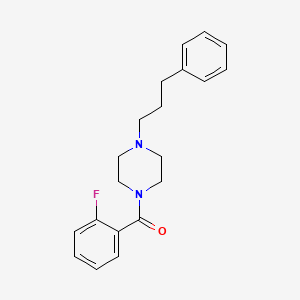
![N-[2-(4-morpholinyl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5842341.png)
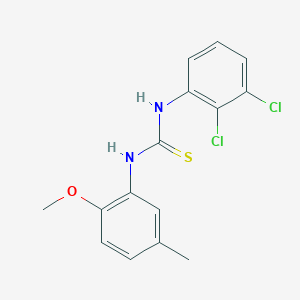
![3-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5842350.png)
![1-(4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5842352.png)
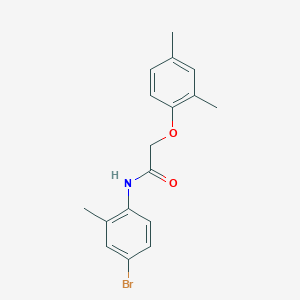
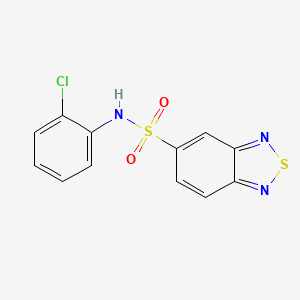
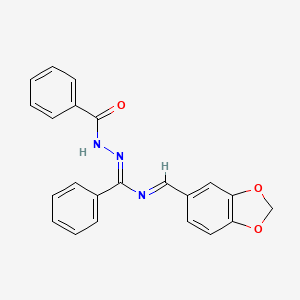
![ethyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5842380.png)
![N-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5842388.png)